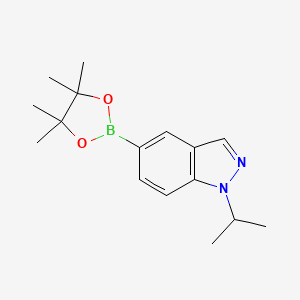
1-(Propan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Propan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole is a synthetic organic compound that has garnered significant interest in the fields of chemistry and biology. This compound features a unique structure that includes an indazole core, a propan-2-yl group, and a dioxaborolan moiety. The presence of these functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications.
准备方法
The synthesis of 1-(Propan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through cyclization reactions involving hydrazines and ortho-substituted aromatic compounds.
Introduction of the Propan-2-yl Group: The propan-2-yl group is introduced via alkylation reactions using appropriate alkyl halides under basic conditions.
Attachment of the Dioxaborolan Moiety: The dioxaborolan group is attached through borylation reactions, often using boronic acids or boronate esters in the presence of palladium catalysts.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.
化学反应分析
1-(Propan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the boron center, using nucleophiles such as amines or alcohols.
Common reagents and conditions used in these reactions include palladium catalysts for borylation, strong bases for alkylation, and oxidizing or reducing agents for redox reactions. Major products formed from these reactions depend on the specific reagents and conditions employed.
科学研究应用
1-(Propan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and in cross-coupling reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of 1-(Propan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole involves its interaction with specific molecular targets and pathways. The dioxaborolan moiety can form reversible covalent bonds with biomolecules, such as enzymes or receptors, modulating their activity. The indazole core may interact with nucleic acids or proteins, influencing cellular processes. These interactions can lead to various biological effects, including inhibition of enzyme activity or modulation of signal transduction pathways.
相似化合物的比较
1-(Propan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole can be compared with other similar compounds, such as:
1-(Propan-2-yl)-1H-indazole: Lacks the dioxaborolan moiety, resulting in different reactivity and applications.
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole:
1-(Propan-2-yl)-5-bromo-1H-indazole: Contains a bromine atom instead of the dioxaborolan group, leading to different reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications.
属性
IUPAC Name |
1-propan-2-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BN2O2/c1-11(2)19-14-8-7-13(9-12(14)10-18-19)17-20-15(3,4)16(5,6)21-17/h7-11H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWCZZWMVFNEHQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(N=C3)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

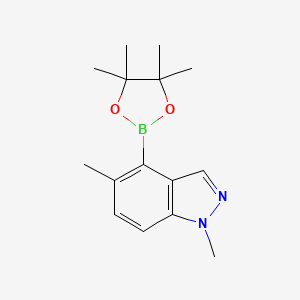
![2-{5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl}-2-methylpropanoic acid](/img/structure/B8229836.png)

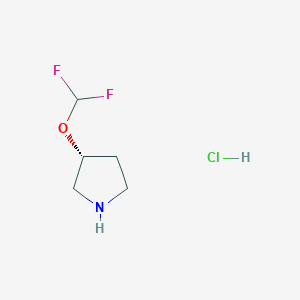
![3-Tert-butyl 1-methyl 3-azabicyclo[3.2.1]octane-1,3-dicarboxylate](/img/structure/B8229868.png)
![4-fluoro-3-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B8229872.png)
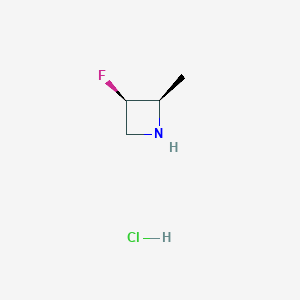

![methyl (1S,5S,6S)-2-oxabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B8229889.png)
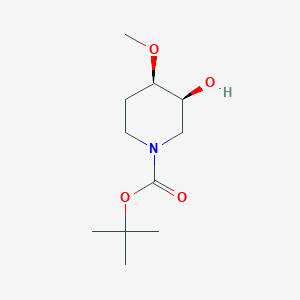
![7-Chloro-4-iodo-3-methylthieno[2,3-c]pyridine](/img/structure/B8229913.png)
![4-Chloro-2,6-dimethylfuro[2,3-d]pyrimidine](/img/structure/B8229914.png)
![6-Chloro-(3-methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B8229916.png)
